molecular formula C18H13NO B14486456 1-(6-Aminopyren-1-YL)ethan-1-one CAS No. 65838-91-7

1-(6-Aminopyren-1-YL)ethan-1-one

Cat. No.: B14486456
CAS No.: 65838-91-7
M. Wt: 259.3 g/mol
InChI Key: YDIWMXNUOFSHSN-UHFFFAOYSA-N
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Description

1-(6-Aminopyren-1-YL)ethan-1-one is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a pyrene core substituted with an acetyl group at the 1-position and an amino group at the 6-position.

Properties

CAS No.

65838-91-7

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

1-(6-aminopyren-1-yl)ethanone

InChI

InChI=1S/C18H13NO/c1-10(20)13-6-2-11-4-8-15-16(19)9-5-12-3-7-14(13)17(11)18(12)15/h2-9H,19H2,1H3

InChI Key

YDIWMXNUOFSHSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)N)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Aminopyren-1-YL)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of pyrene with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Aminopyren-1-YL)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(6-Aminopyren-1-YL)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Aminopyren-1-YL)ethan-1-one involves its interaction with various molecular targets. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, its ability to undergo redox reactions makes it a useful tool in studying oxidative stress and related pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(6-Aminopyren-1-YL)ethan-1-one with structurally or functionally related ethanone derivatives. Key parameters include substituent effects, synthesis routes, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Substituents Molecular Formula Key Properties/Applications Synthesis Method References
This compound Pyrene with 1-acetyl, 6-amino C₁₈H₁₃NO Hypothesized applications in fluorescence or drug design (amino group enhances H-bonding). Likely derived from nitro precursor via reduction (e.g., 1-(6-Nitro-pyrenyl)ethanone). N/A
1-(6-Nitro-1-pyrenyl)-ethanone (CAS 502183-99-5) Pyrene with 1-acetyl, 6-nitro C₁₈H₁₁NO₃ Intermediate for further functionalization (nitro group reducible to amino). Commercial synthesis; nitro group introduced via nitration.
1-(4-Bromophenyl)ethan-1-one Phenyl with 4-bromo, 1-acetyl C₈H₇BrO Precursor for hydrazide derivatives (e.g., antimicrobial agents). Reacted with hydrazines under thermal/grinding methods.
1-(Benzofuran-2-yl)ethan-1-one oxime ethers Benzofuran with acetyl-derived oxime ethers C₁₁H₁₁NO₂ Demonstrated antimicrobial activity against bacterial/fungal strains. Synthesized from 2-acetylbenzofuran via oxime formation and etherification.
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one p-Tolyl with sulfanylidene-acetyl C₁₁H₁₂O₂S Ruthenium-catalyzed synthesis; structural analysis via NMR and DFT. Derived from Ru(II)-catalyzed reactions with aryl substituents.
1-(Thiophen-2-yl)ethan-1-one derivatives Thiophene with acetyl and fused heterocycles Varies Explored for optoelectronic properties; synthesized via General Procedure C at 40°C. Multi-step heterocyclic fusion under mild conditions.
1-(6-Fluoropyridin-3-yl)ethan-1-amine Pyridine with 6-fluoro, 1-amine C₇H₇FN₂ Pharmaceutical intermediate (e.g., kinase inhibitors). Custom synthesis; halogenated pyridine precursors.

Substituent Effects on Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The 6-amino group in the target compound likely increases electron density, enhancing fluorescence quantum yield compared to its nitro analog (C₁₈H₁₁NO₃, ). Nitro groups are electron-withdrawing, reducing solubility but stabilizing intermediates for further reactions. Halogenated derivatives (e.g., 4-bromophenyl in ) exhibit improved stability and are common in drug intermediates.

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